![molecular formula C12H7ClN2 B12971372 2-Chlorobenzo[f]cinnoline](/img/structure/B12971372.png)
2-Chlorobenzo[f]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobenzo[f]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a fused ring system containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[f]cinnoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobiphenyl with phosphorus oxychloride (POCl₃) under reflux conditions. This reaction leads to the formation of the cinnoline ring system with a chlorine substituent at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorobenzo[f]cinnoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines to form substituted derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: Formation of polycyclic structures through intramolecular cyclization.
Common Reagents and Conditions:
Nucleophilic Substitution: Lithium dimethylamide or diethylamide in anhydrous conditions.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Substituted Derivatives: Formation of dimethylamino or diethylamino derivatives.
Oxidized Products: Formation of cinnoline N-oxides.
Reduced Products: Formation of partially or fully hydrogenated cinnoline derivatives.
Aplicaciones Científicas De Investigación
2-Chlorobenzo[f]cinnoline has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Probes: Employed as a chemical probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-Chlorobenzo[f]cinnoline involves its interaction with specific molecular targets. In medicinal applications, it binds to DNA and inhibits the activity of topoisomerases, enzymes crucial for DNA replication and transcription . This leads to the disruption of cell division and induces apoptosis in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices, where it facilitates charge transport and emission of light .
Comparación Con Compuestos Similares
Cinnoline: The parent compound of the cinnoline family, lacking the chlorine substituent.
Quinoxaline: Another fused nitrogen-containing heterocycle with similar electronic properties.
Quinazoline: A related compound with a different ring fusion pattern and distinct biological activities.
Uniqueness of 2-Chlorobenzo[f]cinnoline: this compound stands out due to its chlorine substituent, which imparts unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and electronic characteristics .
Propiedades
Fórmula molecular |
C12H7ClN2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
2-chlorobenzo[f]cinnoline |
InChI |
InChI=1S/C12H7ClN2/c13-12-7-10-9-4-2-1-3-8(9)5-6-11(10)14-15-12/h1-7H |
Clave InChI |
HDYSAMXVLRLYLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NN=C(C=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




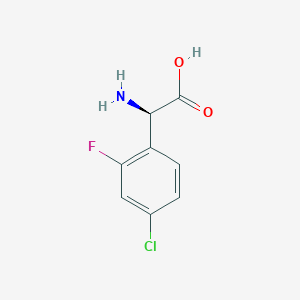

![7-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B12971320.png)
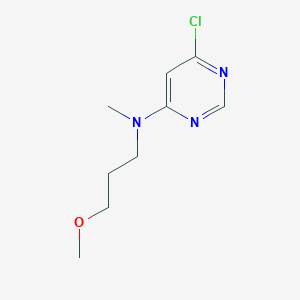

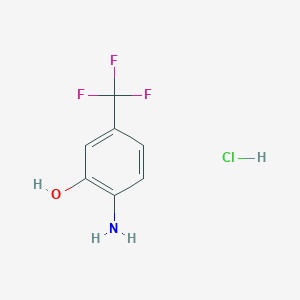
![3-(5-((1H-Indol-5-yl)methyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12971351.png)
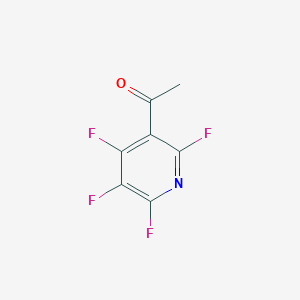
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B12971359.png)
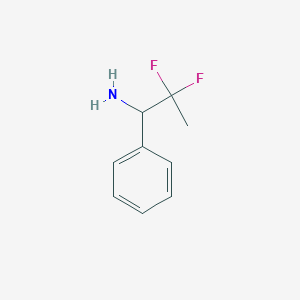
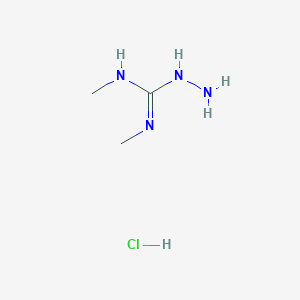
![7-Bromothiazolo[4,5-d]pyrimidine](/img/structure/B12971369.png)
